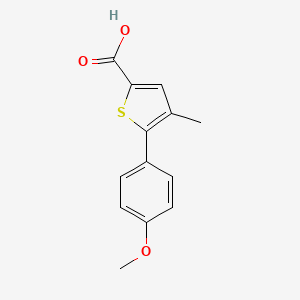

5-(4-Methoxy-phenyl)-4-methyl-thiophene-2-carboxylic acid

Description

5-(4-Methoxy-phenyl)-4-methyl-thiophene-2-carboxylic acid is a thiophene-based heterocyclic compound featuring a carboxylic acid group at position 2, a methyl group at position 4, and a 4-methoxyphenyl substituent at position 5 of the thiophene ring.

Thiophene derivatives are widely studied for applications in pharmaceuticals, materials science, and corrosion inhibition due to their delocalized π-electron systems and tunable electronic properties . The carboxylic acid group enables further functionalization, such as salt formation or esterification, making this compound a versatile intermediate.

Propriétés

IUPAC Name |

5-(4-methoxyphenyl)-4-methylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c1-8-7-11(13(14)15)17-12(8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDPJEWSVUJHNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C(=O)O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-phenyl)-4-methyl-thiophene-2-carboxylic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 2-methylthiophene.

Grignard Reaction: 4-Methoxybenzaldehyde is reacted with a Grignard reagent derived from 2-methylthiophene to form an intermediate.

Oxidation: The intermediate is then oxidized to form the desired carboxylic acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

5-(4-Methoxy-phenyl)-4-methyl-thiophene-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiophenes.

Applications De Recherche Scientifique

Organic Electronics

Overview : This compound is pivotal in the development of organic semiconductors, which are essential for flexible electronic devices.

- Applications :

- OLEDs (Organic Light Emitting Diodes) : Used in displays and lighting.

- Organic Solar Cells : Enhances efficiency in converting solar energy to electricity.

Case Study : Recent studies have shown that incorporating this compound into the active layer of organic solar cells significantly improves charge mobility and overall device performance .

Pharmaceutical Research

Overview : The unique chemical structure of 5-(4-Methoxy-phenyl)-4-methyl-thiophene-2-carboxylic acid makes it a valuable building block in drug synthesis.

- Applications :

- Synthesis of Novel Pharmaceuticals : Particularly in developing drugs targeting specific diseases.

- Potential Anti-inflammatory Agents : Research indicates its efficacy in reducing inflammation markers in vitro.

Case Study : A study demonstrated that derivatives of this compound exhibited significant activity against inflammatory pathways, suggesting its potential as a therapeutic agent .

Material Science

Overview : This compound is being explored for its properties in creating advanced materials.

- Applications :

- High-performance Coatings : Its thermal and electrical properties make it suitable for protective coatings.

- Composites : Used in the formulation of materials with enhanced mechanical strength.

Case Study : Research has shown that composites containing this compound exhibit improved thermal stability and electrical conductivity compared to traditional materials .

Analytical Chemistry

Overview : The compound serves as a standard in various analytical techniques.

- Applications :

- Quantification and Identification of Compounds : Useful in complex mixture analysis.

- Calibration Standards for Chromatography : Provides reliable reference points for measuring other substances.

Case Study : In a series of experiments, this compound was utilized to calibrate chromatographic systems, leading to enhanced accuracy in detecting trace levels of pollutants .

Environmental Science

Overview : The potential environmental applications of this compound are being investigated, particularly in pollution monitoring.

- Applications :

- Development of Sensors for Pollutants : Aids in detecting environmental contaminants.

- Monitoring Air and Water Quality : Contributes to better environmental management practices.

Case Study : A recent project demonstrated the effectiveness of sensors based on this compound in detecting heavy metals in water samples, showcasing its utility in environmental monitoring .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Benefits |

|---|---|---|

| Organic Electronics | OLEDs, Organic Solar Cells | Improved charge mobility and device performance |

| Pharmaceutical Research | Drug synthesis, Anti-inflammatory agents | Significant activity against inflammatory pathways |

| Material Science | High-performance coatings, Composites | Enhanced thermal stability and electrical conductivity |

| Analytical Chemistry | Calibration standards | Improved accuracy in detecting trace pollutants |

| Environmental Science | Sensors for pollutants | Effective detection of heavy metals in water samples |

Mécanisme D'action

The mechanism of action of 5-(4-Methoxy-phenyl)-4-methyl-thiophene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 5-(4-Methoxy-phenyl)-4-methyl-thiophene-2-carboxylic acid and its analogs:

Key Differences and Implications

Substituent Effects: Electron-Donating vs. In contrast, halogenated analogs (e.g., 4-fluoro or 4-chloro derivatives) exhibit electron-withdrawing effects, which may enhance acidity but reduce solubility .

Heterocycle Variations :

- Thiophene vs. Thiazole : Thiophene derivatives generally exhibit greater π-electron delocalization than thiazoles, which contain a nitrogen atom. This difference influences electronic properties and applications; thiophenes are often prioritized in materials science, while thiazoles are explored for biological activity .

Functional Group Modifications :

- Carboxylic Acid vs. Ester/Aldehyde : The carboxylic acid group enables ionic interactions and salt formation, whereas esters (e.g., 5-(Methoxycarbonyl)thiophene-2-carboxylic acid) or aldehydes (e.g., 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde) offer distinct reactivity for further synthesis .

Activité Biologique

5-(4-Methoxy-phenyl)-4-methyl-thiophene-2-carboxylic acid is a thiophene derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a thiophene ring and functional groups that may contribute to its biological effects. This article reviews the current understanding of its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

The compound's molecular structure is defined by the presence of a thiophene ring, a methoxy group, and a carboxylic acid functional group. These features are crucial for its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria. For instance, it has shown promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MIC) reported in the range of 25-50 µg/mL .

2. Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. It has been reported to inhibit the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in the inflammatory response. One study noted an IC50 value of 29.2 µM for 5-LOX inhibition, suggesting that the presence of methoxy and methyl groups enhances its anti-inflammatory potential . Furthermore, it has demonstrated a capacity to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in experimental models .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with key enzymes involved in inflammatory pathways, effectively reducing inflammation.

- Receptor Interaction : Its structure allows it to engage with cellular receptors, potentially modulating signal transduction pathways relevant to inflammation and infection.

- Molecular Interactions : The thiophene ring facilitates π-π stacking interactions with aromatic residues in proteins, which may alter protein function .

Case Studies

Several studies have explored the biological efficacy of this compound:

- Antimicrobial Study : A study evaluating various thiophene derivatives found that this compound significantly inhibited bacterial growth at concentrations as low as 25 µg/mL against E. coli .

- Anti-inflammatory Research : In vivo experiments demonstrated that administering this compound at doses of 20 mg/kg resulted in reduced paw edema in rat models, indicating substantial anti-inflammatory activity .

- Cytotoxicity Assays : The compound was also tested against cancer cell lines (MCF-7 and HepG2), showing promising anti-proliferative effects with IC50 values below 30 µM, suggesting potential for further development as an anticancer agent .

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity (IC50 µM) |

|---|---|---|

| This compound | 25 - 50 | 29.2 |

| Thiophene derivative A | 30 - 60 | 35 |

| Thiophene derivative B | 20 - 40 | 25 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Methoxy-phenyl)-4-methyl-thiophene-2-carboxylic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling a substituted phenyl group to a thiophene-carboxylic acid backbone. For example, analogous compounds (e.g., thiophene-2-carboxylic acid derivatives) are synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling reactions using palladium catalysts . Optimization may include adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometry of reagents. Post-synthesis purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

- Methodological Answer :

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity .

- NMR : Confirm substitution patterns via NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.8–7.5 ppm) and NMR (carboxylic acid carbon at δ ~170 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H] for CHOS: calculated 248.06) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or IR data may arise from solvent effects, tautomerism, or crystal packing. For example:

- Compare data across deuterated solvents (DMSO-d vs. CDCl) to identify solvent-induced shifts .

- Use X-ray crystallography (as in ) to resolve ambiguities in substituent orientation. For instance, dihedral angles between the thiophene ring and methoxyphenyl group (~3–4°) influence spectral profiles .

- Cross-validate with computational methods (DFT calculations) to predict NMR chemical shifts and match experimental results .

Q. How does the electron-withdrawing carboxylic acid group influence the reactivity of the thiophene ring in cross-coupling reactions?

- Methodological Answer : The carboxylic acid group deactivates the thiophene ring, directing electrophilic substitution to the 5-position. For example:

- Buchwald-Hartwig Amination : Use Pd(OAc)/Xantphos catalysts to couple aryl halides at the 5-position, leveraging the ring’s electron-deficient nature .

- Metabolic Studies : Cytochrome P450 enzymes (e.g., CYP3A4) may oxidize the thiophene ring to reactive intermediates (e.g., sulfoxides), as seen in analogous thiophene-containing drugs .

Q. What computational models predict the compound’s bioavailability or protein-binding affinity?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory studies). The methoxyphenyl group may enhance hydrophobic binding .

- ADMET Prediction : Tools like SwissADME estimate logP (~2.5) and aqueous solubility, critical for in vitro assays. The carboxylic acid group improves solubility but may limit blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.